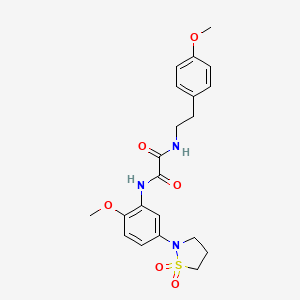

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide

Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core. The compound features two distinct aromatic substituents:

- N1-substituent: A 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group. The isothiazolidine dioxido moiety introduces a polar sulfone group and a five-membered saturated ring, which may enhance hydrogen bonding and metabolic stability.

The molecular formula is C21H25N3O5S (molecular weight: 431.5 g/mol) .

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-29-17-7-4-15(5-8-17)10-11-22-20(25)21(26)23-18-14-16(6-9-19(18)30-2)24-12-3-13-31(24,27)28/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPNSOWYJMERMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an isothiazolidinone ring, which is believed to contribute to its biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing available data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O5S2, with a molecular weight of 409.48 g/mol. The compound features two distinct amide groups linked through an oxalic acid moiety, which enhances its solubility and potential biological interactions.

Preliminary studies suggest that the compound may exert its biological effects by interacting with specific enzymes, potentially inhibiting their activity. The presence of the isothiazolidinone ring is crucial for its activity against various pathogens, as it may disrupt cellular functions leading to cell death.

Anticancer Activity

Studies have also suggested potential anticancer activity . For instance, compounds structurally similar to this compound have demonstrated IC50 values in the single-digit micromolar range against several cancer cell lines, including HeLa and A549 . The mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Research Findings

A summary of relevant findings from various studies is presented below:

| Study | Biological Activity | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antimicrobial | Not specified | Various bacterial strains |

| Study 2 | Anticancer | 2.0 - 5.1 μM | HeLa, A549 |

| Study 3 | Enzyme inhibition | Not specified | Potential targets include CDK2 |

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Case Study A : An investigation into the antimicrobial effects of oxamide derivatives revealed significant inhibition of pathogenic bacteria, suggesting that structural modifications can enhance efficacy.

- Case Study B : A series of analogs were tested for anticancer properties, demonstrating that modifications to the methoxy groups influenced cytotoxicity positively.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with a unique structural arrangement featuring an isothiazolidine moiety and oxalamide linkage. Its molecular formula is C₂₀H₂₁N₃O₆S, and it has a molecular weight of approximately 393.45 g/mol. This compound is of interest in medicinal chemistry due to its potential applications, particularly in cancer therapy.

Potential Applications

Given its structural characteristics, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide has potential applications in several areas:

- Anticancer Research Preliminary studies suggest that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide exhibits significant biological activity, particularly in anticancer research. Its structural components may contribute to its ability to inhibit specific cancer cell lines, although detailed mechanisms of action remain to be elucidated. The compound's interaction with various biological targets could lead to therapeutic applications in oncology.

- Drug Development The compound is a candidate for further pharmacological studies. The presence of functional groups may confer specific biological activities.

- Medicinal Chemistry Its specific combination of an isothiazolidine ring with methoxy-substituted aromatic groups may enhance its solubility and bioactivity compared to similar compounds.

Chemical Reactivity

The chemical reactivity of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide can be explored through various reaction pathways typical for oxalamides and isothiazolidines. It may undergo:

- Hydrolysis of the oxalamide bond under acidic or basic conditions.

- Reduction of the isothiazolidine dioxide moiety.

- Functionalization of the methoxy groups via electrophilic aromatic substitution.

Interaction Studies

Interaction studies are crucial for understanding how N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide interacts with biological macromolecules. These studies may involve:

- Spectroscopic methods: UV-Vis, IR, NMR.

- Computational modeling: Molecular docking, molecular dynamics.

- Biological assays: Enzyme inhibition assays, cell viability assays.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs and their substituents:

Key Observations :

- Biological Targets : Analogs with halogen atoms (e.g., 56, 28) are often designed for enzyme inhibition, while S336’s pyridine and dimethoxy groups favor flavor receptor interaction .

- Synthetic Accessibility : Compounds with simpler substituents (e.g., 56) are synthesized in higher yields (23–99%) compared to those with complex heterocycles (e.g., 13: 36% yield) .

Physicochemical Properties

- Molecular Weight : The target compound (431.5 g/mol) is heavier than most analogs due to the isothiazolidine dioxido group. This may affect bioavailability, as molecules >500 g/mol often have reduced membrane permeability.

Q & A

Basic: What synthetic methodologies are recommended for preparing oxalamide derivatives like N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide?

Answer:

The synthesis of oxalamide derivatives typically involves coupling reactions between amine precursors and activated carbonyl intermediates. For example:

- Step 1: React an aromatic/heterocyclic amine with chloroacetyl chloride under cold conditions to form N-substituted chloroacetamides (e.g., 2(a-o) in ).

- Step 2: Couple the chloroacetamide intermediate with a thiazolidinedione or isothiazolidinone derivative using a base (e.g., K₂CO₃) in DMF, monitored by TLC for completion .

- Step 3: Purify via recrystallization from ethanol or THF, as demonstrated in bis-oxalamide syntheses ().

Key Considerations: Use inert atmospheres to prevent oxidation and optimize stoichiometry for high yields.

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

Combine IR , ¹H/¹³C-NMR , and mass spectrometry for comprehensive validation:

- IR: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for oxalamide, S=O stretches at ~1150–1250 cm⁻¹ for the dioxidoisothiazolidinyl group) .

- NMR: Analyze chemical shifts for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and amide NH signals (δ ~8.5–10 ppm). Compare splitting patterns to predicted coupling .

- MS: Verify molecular weight alignment between experimental ([M+H]⁺) and theoretical values (e.g., <0.5% error) .

Basic: What strategies are effective for assessing purity during synthesis?

Answer:

- TLC Monitoring: Track reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

- HPLC/GC-MS: Quantify purity post-synthesis; aim for ≥95% by area normalization.

- Melting Point Analysis: Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) for biological targets?

Answer:

- Modular Design: Replace the 4-methoxyphenethyl moiety with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects.

- Isosteric Replacements: Substitute the 1,1-dioxidoisothiazolidin-2-yl group with thiazolidinedione or sulfonamide moieties to assess pharmacophore requirements .

- In Silico Screening: Use docking simulations to prioritize analogs with predicted target binding (e.g., PPARγ for hypoglycemic activity) .

Advanced: How should researchers resolve contradictions between experimental and theoretical spectral data?

Answer:

- Recheck Assignments: Re-examine NMR integration ratios and coupling constants. For example, overlapping aromatic signals may require 2D NMR (HSQC, HMBC) .

- Isotopic Purity: Ensure deuterated solvents (e.g., DMSO-d₆) are free from protic contaminants that distort NH peaks.

- Crystallography: If available, obtain X-ray structures to confirm bond geometries and resolve ambiguous NOE correlations .

Advanced: What in vivo protocols are suitable for evaluating the pharmacological activity of this compound?

Answer:

- Animal Models: Use diabetic (e.g., streptozotocin-induced) or inflammatory rodent models, dosing orally (10–50 mg/kg) for 2–4 weeks .

- Biomarkers: Measure blood glucose (hypoglycemic studies) or cytokine levels (anti-inflammatory studies) weekly.

- Toxicity Screening: Conduct acute toxicity tests in Wistar rats (OECD 423 guidelines), monitoring liver/kidney function .

Advanced: How can reaction yields be optimized for sterically hindered intermediates in oxalamide synthesis?

Answer:

- Microwave Assistance: Accelerate coupling steps (e.g., 100°C, 30 min) to reduce side reactions.

- Catalysis: Employ Pd(OAc)₂ or CuI for Ullmann-type couplings of bulky aryl amines .

- Solvent Optimization: Use high-polarity solvents (e.g., DMF or DMAc) to enhance solubility of hindered intermediates .

Advanced: What computational tools aid in predicting the metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.